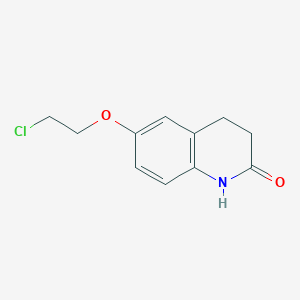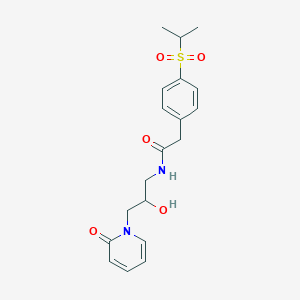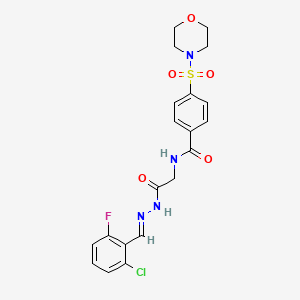![molecular formula C17H18O3 B2996906 4-[(2,3-Dimethylbenzyl)oxy]-3-methoxybenzaldehyde CAS No. 1443278-90-7](/img/structure/B2996906.png)
4-[(2,3-Dimethylbenzyl)oxy]-3-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(2,3-Dimethylbenzyl)oxy]-3-methoxybenzaldehyde, also known as DMBA aldehyde, is an organic compound that is widely used in scientific research. It is a member of the aldehyde family and is used as a starting material in the synthesis of various organic compounds. DMBA aldehyde has been extensively studied for its chemical and biological properties, making it a valuable tool in the field of scientific research.
Scientific Research Applications
Crystal Structures and Chemical Reactions
- The study of crystal structures and Hirshfeld surfaces of methoxybenzaldehyde oxime derivatives provides insights into their different conformations and hydrogen-bonding patterns, which are crucial for understanding their chemical reactivity and potential applications in material science (Gomes et al., 2018).
Electrosynthesis and Catalysis
- Electrosynthesis techniques have been applied for the efficient synthesis of valuable chemicals, demonstrating the paired electrolysis of methoxybenzyl alcohol to methoxybenzaldehyde with high selectivity and control over reaction conditions, showcasing the potential for clean, sustainable chemical production (Sherbo et al., 2018).
Biomimetic Oxidation
- Biomimetic oxidation of veratryl alcohol, a model compound for lignin substructures, highlights the role of iron(III) porphyrins and horseradish peroxidase in catalyzing the oxidation process in ionic liquids, suggesting applications in lignin valorization and the development of green chemistry processes (Kumar et al., 2007).
Photocatalytic Oxidation
- Studies on the photocatalytic oxidation of aromatic alcohols to their corresponding aldehydes using titanium dioxide under visible light irradiation explore the influence of substituent groups on the activity and selectivity of the reaction. This research is significant for developing environmentally friendly oxidation processes (Higashimoto et al., 2009).
properties
IUPAC Name |
4-[(2,3-dimethylphenyl)methoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12-5-4-6-15(13(12)2)11-20-16-8-7-14(10-18)9-17(16)19-3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGGBXQABWWPAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)COC2=C(C=C(C=C2)C=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,3-Dimethylbenzyl)oxy]-3-methoxybenzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1R)-1-Azidoethyl]-1,3,5-trifluorobenzene](/img/structure/B2996826.png)
![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2996827.png)
![[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine](/img/structure/B2996828.png)
![7-Methyl-2-[(3-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2996829.png)


![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2996834.png)
![2-(4-methoxyphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2996837.png)


![3-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide](/img/structure/B2996844.png)
![4-chloro-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2996846.png)